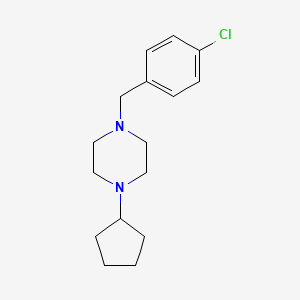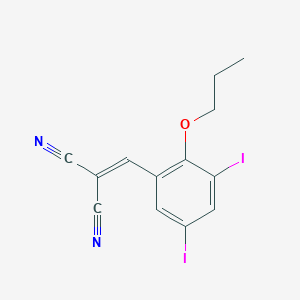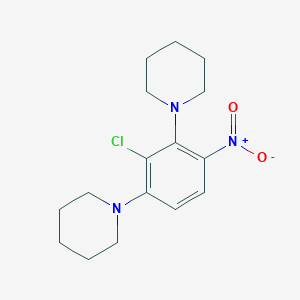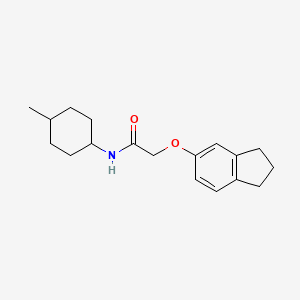
1-(4-chlorobenzyl)-4-cyclopentylpiperazine
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-cyclopentylpiperazine (also known as CPP-109) is a compound that has been extensively studied for its potential use in treating drug addiction and other neurological disorders. It is a derivative of the piperazine family of compounds and is structurally similar to other drugs such as GBR 12909 and WIN 35428.
Wirkmechanismus
CPP-109 works by inhibiting the enzyme that breaks down cocaine and other drugs in the brain. This leads to an increase in the levels of these drugs in the brain, which can help to reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing the activity of the stress hormone cortisol, and increasing the activity of the neurotransmitter GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP-109 in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-109, including:
1. Further studies on its potential use in treating other neurological disorders such as depression and anxiety.
2. Studies on its potential use in combination with other drugs for the treatment of drug addiction.
3. Studies on the long-term effects of CPP-109 use.
4. Development of more cost-effective synthesis methods for CPP-109.
5. Studies on the potential use of CPP-109 in veterinary medicine.
In conclusion, CPP-109 is a compound that has shown great potential for the treatment of drug addiction and other neurological disorders. Its mechanism of action and physiological effects have been extensively studied, and there are a number of potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been studied extensively for its potential use in treating drug addiction, particularly cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIPLPFAVSXGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-cyclopentylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4880088.png)

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]](/img/structure/B4880098.png)

![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)

![(4,5-dimethoxy-2-nitrobenzylidene){4'-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4880123.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)